molecular formula C18H26N2O2 B409515 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole

Katalognummer: B409515
Molekulargewicht: 302.4g/mol
InChI-Schlüssel: VHTUVWWZHZVXOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.

Vorbereitungsmethoden

The synthesis of 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting oxadiazole is purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or viral enzymes required for replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and electronic properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C18H26N2O2

Molekulargewicht

302.4g/mol

IUPAC-Name

5-(4-heptoxyphenyl)-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H26N2O2/c1-3-5-6-7-8-14-21-16-12-10-15(11-13-16)18-19-17(9-4-2)20-22-18/h10-13H,3-9,14H2,1-2H3

InChI-Schlüssel

VHTUVWWZHZVXOH-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)CCC

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.